molecular formula C12H17ClN2O B12515618 2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine CAS No. 799270-81-8

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine

Cat. No.: B12515618
CAS No.: 799270-81-8
M. Wt: 240.73 g/mol
InChI Key: OYMKZFYQRPBHPB-UHFFFAOYSA-N
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Description

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and hept-1-ene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hept-1-ene attacks the 2-chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidines with different functional groups.

Scientific Research Applications

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating genetic expression and cellular functions.

    Affecting Cellular Pathways: Influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(hept-1-EN-1-YL)-5-methylpyrimidine
  • 2-Chloro-4-(hept-1-EN-1-YL)-5-ethoxypyrimidine
  • 2-Chloro-4-(hept-1-EN-1-YL)-5-propoxypyrimidine

Uniqueness

2-Chloro-4-(hept-1-EN-1-YL)-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

799270-81-8

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-chloro-4-hept-1-enyl-5-methoxypyrimidine

InChI

InChI=1S/C12H17ClN2O/c1-3-4-5-6-7-8-10-11(16-2)9-14-12(13)15-10/h7-9H,3-6H2,1-2H3

InChI Key

OYMKZFYQRPBHPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1=NC(=NC=C1OC)Cl

Origin of Product

United States

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